6-O-(2-Hydroxyethyl)-D-glucose
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Overview
Description
6-O-Hydroxyethyl-D-glucose is a homologue of glucose, characterized by the addition of a hydroxyethyl group at the sixth position of the glucose molecule. This compound is used in various scientific studies due to its unique properties and similarities to glucose .
Preparation Methods
6-O-Hydroxyethyl-D-glucose is synthesized by reacting paraformaldehyde with ethylene in the presence of a glucofuranose . This reaction typically involves specific conditions to ensure the proper attachment of the hydroxyethyl group to the glucose molecule. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
6-O-Hydroxyethyl-D-glucose undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyethyl group to a carboxyl group, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as sodium borohydride.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include acids, bases, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-O-Hydroxyethyl-D-glucose has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-O-Hydroxyethyl-D-glucose involves its interaction with glucose transporters and metabolic pathways. The hydroxyethyl group allows it to mimic glucose, facilitating its uptake and metabolism in biological systems. This interaction primarily targets glucose transporters and enzymes involved in glycolysis and other metabolic pathways .
Comparison with Similar Compounds
6-O-Hydroxyethyl-D-glucose can be compared with other glucose analogs such as:
6-O-Methyl-D-glucose: Similar in structure but with a methyl group instead of a hydroxyethyl group.
2-Deoxy-D-glucose: Lacks an oxygen atom at the second position, making it a potent inhibitor of glycolysis.
3-O-Methyl-D-glucose: Contains a methyl group at the third position, affecting its transport and metabolism.
The uniqueness of 6-O-Hydroxyethyl-D-glucose lies in its hydroxyethyl group, which provides distinct chemical and biological properties compared to other glucose analogs .
Properties
CAS No. |
10230-13-4 |
---|---|
Molecular Formula |
C8H16O7 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-(2-hydroxyethoxy)hexanal |
InChI |
InChI=1S/C8H16O7/c9-1-2-15-4-6(12)8(14)7(13)5(11)3-10/h3,5-9,11-14H,1-2,4H2/t5-,6+,7+,8+/m0/s1 |
InChI Key |
QQNRRUQBWHITJY-LXGUWJNJSA-N |
Isomeric SMILES |
C(COC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O |
Canonical SMILES |
C(COCC(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
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